Cas no 2172009-67-3 (7-chloro-2-ethyl-1,3thiazolo5,4-cpyridine)
7-chloro-2-ethyl-1,3thiazolo5,4-cpyridine Chemical and Physical Properties
Names and Identifiers
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- 7-chloro-2-ethyl-1,3thiazolo5,4-cpyridine
- 2172009-67-3
- EN300-1613134
- 7-chloro-2-ethyl-[1,3]thiazolo[5,4-c]pyridine
-
- Inchi: 1S/C8H7ClN2S/c1-2-7-11-8-5(9)3-10-4-6(8)12-7/h3-4H,2H2,1H3
- InChI Key: FCVHLWGUUBSZEY-UHFFFAOYSA-N
- SMILES: ClC1=CN=CC2=C1N=C(CC)S2
Computed Properties
- Exact Mass: 198.0018471g/mol
- Monoisotopic Mass: 198.0018471g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 167
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 54Ų
7-chloro-2-ethyl-1,3thiazolo5,4-cpyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1613134-0.05g |
7-chloro-2-ethyl-[1,3]thiazolo[5,4-c]pyridine |
2172009-67-3 | 0.05g |
$1056.0 | 2023-06-04 | ||
| Enamine | EN300-1613134-0.1g |
7-chloro-2-ethyl-[1,3]thiazolo[5,4-c]pyridine |
2172009-67-3 | 0.1g |
$1106.0 | 2023-06-04 | ||
| Enamine | EN300-1613134-0.25g |
7-chloro-2-ethyl-[1,3]thiazolo[5,4-c]pyridine |
2172009-67-3 | 0.25g |
$1156.0 | 2023-06-04 | ||
| Enamine | EN300-1613134-0.5g |
7-chloro-2-ethyl-[1,3]thiazolo[5,4-c]pyridine |
2172009-67-3 | 0.5g |
$1207.0 | 2023-06-04 | ||
| Enamine | EN300-1613134-1.0g |
7-chloro-2-ethyl-[1,3]thiazolo[5,4-c]pyridine |
2172009-67-3 | 1g |
$1256.0 | 2023-06-04 | ||
| Enamine | EN300-1613134-2.5g |
7-chloro-2-ethyl-[1,3]thiazolo[5,4-c]pyridine |
2172009-67-3 | 2.5g |
$2464.0 | 2023-06-04 | ||
| Enamine | EN300-1613134-5.0g |
7-chloro-2-ethyl-[1,3]thiazolo[5,4-c]pyridine |
2172009-67-3 | 5g |
$3645.0 | 2023-06-04 | ||
| Enamine | EN300-1613134-10.0g |
7-chloro-2-ethyl-[1,3]thiazolo[5,4-c]pyridine |
2172009-67-3 | 10g |
$5405.0 | 2023-06-04 | ||
| Enamine | EN300-1613134-50mg |
7-chloro-2-ethyl-[1,3]thiazolo[5,4-c]pyridine |
2172009-67-3 | 50mg |
$1056.0 | 2023-09-23 | ||
| Enamine | EN300-1613134-100mg |
7-chloro-2-ethyl-[1,3]thiazolo[5,4-c]pyridine |
2172009-67-3 | 100mg |
$1106.0 | 2023-09-23 |
7-chloro-2-ethyl-1,3thiazolo5,4-cpyridine Related Literature
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
Additional information on 7-chloro-2-ethyl-1,3thiazolo5,4-cpyridine
Comprehensive Overview of 7-Chloro-2-Ethyl-1,3-Thiazolo[5,4-c]Pyridine (CAS No. 2172009-67-3)
7-Chloro-2-ethyl-1,3-thiazolo[5,4-c]pyridine (CAS No. 2172009-67-3) is a heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. This compound belongs to the thiazolopyridine family, which is known for its diverse biological activities. Researchers are particularly interested in its potential applications in drug discovery, given its molecular scaffold that allows for versatile modifications. The presence of a chloro substituent at the 7-position and an ethyl group at the 2-position enhances its reactivity, making it a valuable intermediate in synthetic chemistry.
In recent years, the demand for heterocyclic compounds like 7-chloro-2-ethyl-1,3-thiazolo[5,4-c]pyridine has surged, driven by their relevance in developing small-molecule therapeutics. This compound's thiazole and pyridine rings contribute to its ability to interact with biological targets, such as enzymes and receptors. Its CAS number 2172009-67-3 is frequently searched in scientific databases, reflecting its importance in medicinal chemistry and material science. Users often inquire about its synthesis methods, physicochemical properties, and potential applications, highlighting its growing prominence in research.
The 7-chloro-2-ethyl-1,3-thiazolo[5,4-c]pyridine structure is also a subject of interest in computational chemistry, where researchers employ molecular docking and QSAR studies to predict its bioactivity. Its lipophilicity and electronic properties make it a candidate for optimizing drug-like molecules. Additionally, the compound's stability under various conditions is a key focus, as it influences its suitability for formulation development. These aspects align with current trends in precision medicine and green chemistry, where efficient and sustainable synthesis routes are prioritized.
Another area of exploration for CAS No. 2172009-67-3 is its role in agrochemical innovation. The thiazolopyridine core is being investigated for its potential in designing crop protection agents, leveraging its ability to disrupt pest-specific pathways. This aligns with global efforts to develop eco-friendly pesticides that minimize environmental impact. Searches related to its mode of action and structure-activity relationships are common, underscoring its dual utility in pharmaceuticals and agriculture.
From a commercial perspective, 7-chloro-2-ethyl-1,3-thiazolo[5,4-c]pyridine is available through specialized chemical suppliers, often in high purity grades for research purposes. Its patent landscape reveals ongoing developments, with several applications filed for derivatives targeting inflammatory diseases and infectious disorders. This compound's versatility is further evidenced by its inclusion in high-throughput screening libraries, where it serves as a lead compound for identifying novel bioactive molecules.
In conclusion, 7-chloro-2-ethyl-1,3-thiazolo[5,4-c]pyridine (CAS No. 2172009-67-3) represents a promising chemical entity with broad applicability across multiple industries. Its structural features and functional groups make it a valuable tool for researchers exploring drug design, agrochemical development, and material innovation. As scientific inquiries continue to grow, this compound is poised to play a pivotal role in advancing cutting-edge research and sustainable solutions.
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